
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as CX-5461, is a synthetic small molecule that has shown potential as an anticancer agent. It was first synthesized in 2005 by scientists at the University of Queensland in Australia. Since then, it has been the subject of extensive research due to its ability to selectively target cancer cells while sparing healthy cells.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Stereospecific Synthesis : A study detailed the stereospecific synthesis of pyrrolidines, showcasing the use of 1,3-dipolar cycloadditions to sugar-derived enones for obtaining enantiomerically pure pyrrolidines. This process involves the generation of dipoles from α-arylimino esters and aromatic aldehydes, demonstrating a high degree of diastereo- and regioselectivity, crucial for developing compounds with precise stereochemical configurations (Guillermo A Oliveira Udry et al., 2014).
Crystal and Molecular Structure Analysis : Another research focused on the crystal and molecular structure analysis of a compound structurally related to the query compound, emphasizing the significance of intermolecular hydrogen bonding in determining molecular geometry and stability. This analysis is vital for understanding the physical and chemical properties of novel compounds (B. Lakshminarayana et al., 2009).
Catalytic Applications
- Palladium(II) Complexes : A study on Palladium(II) complexes, including ligands similar in structure to the query compound, revealed their application as catalysts for the methoxycarbonylation of olefins. This research highlights the role of these complexes in facilitating the synthesis of esters, showcasing the potential industrial and synthetic applications of compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone (Zethu Zulu et al., 2020).
Synthesis of Polyhydroxyalkylpyrrolidines
- Organocatalytic Synthesis : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which share structural motifs with the query compound, was achieved through an enantioselective organocatalytic approach. This method provided a rapid synthesis route for derivatives with high enantiopurity and structural diversity, demonstrating the compound's relevance in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Propiedades
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-16-5-3-2-4-14(16)10-17(19)18-9-8-15(11-18)21-12-13-6-7-13/h2-5,13,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVKIZUSCJYRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
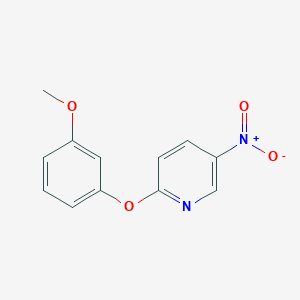
![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)
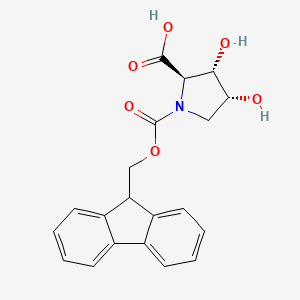
![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)

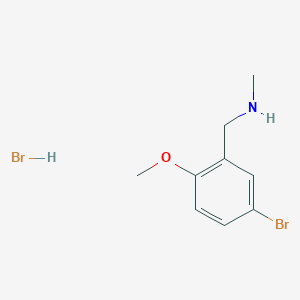
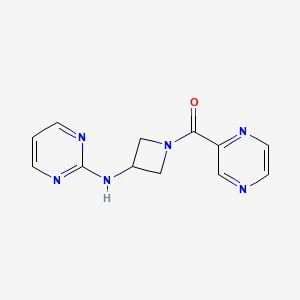

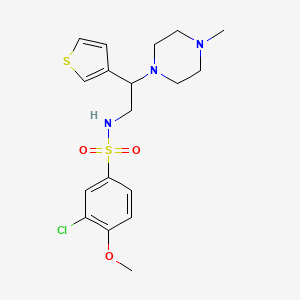
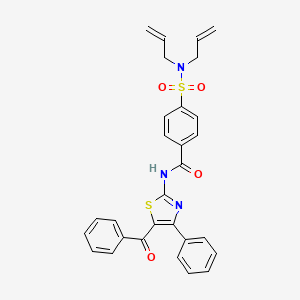
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)